molecular formula C15H19Cl3N2O B11700237 3-methyl-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide

3-methyl-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B11700237
M. Wt: 349.7 g/mol
InChI Key: MYWMQHGHZQZJRD-UHFFFAOYSA-N
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Description

3-methyl-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide is a synthetic organic compound with the molecular formula C12H21Cl3N2O It is characterized by the presence of a benzamide group, a piperidine ring, and a trichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide typically involves the reaction of 3-methylbenzoic acid with 2,2,2-trichloroethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. The resulting intermediate is then reacted with piperidine to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

3-methyl-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trichloromethyl group and piperidine ring are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide
  • 3-methyl-N-(2,2,2-trichloro-1-naphthylaminoethyl)benzamide
  • 3-methyl-N-(2,2,2-trichloro-1-o-tolylaminoethyl)benzamide

Uniqueness

3-methyl-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.

Properties

Molecular Formula

C15H19Cl3N2O

Molecular Weight

349.7 g/mol

IUPAC Name

3-methyl-N-(2,2,2-trichloro-1-piperidin-1-ylethyl)benzamide

InChI

InChI=1S/C15H19Cl3N2O/c1-11-6-5-7-12(10-11)13(21)19-14(15(16,17)18)20-8-3-2-4-9-20/h5-7,10,14H,2-4,8-9H2,1H3,(H,19,21)

InChI Key

MYWMQHGHZQZJRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)N2CCCCC2

Origin of Product

United States

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